(5Z)-3-butyl-5-{[1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one
Description
The compound (5Z)-3-butyl-5-{[1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative characterized by a 1,3-thiazolidin-4-one core substituted with a butyl group at position 3 and a methylidene-linked pyrazole moiety at position 3. The Z-configuration of the exocyclic double bond is critical for its molecular geometry and intermolecular interactions .
Properties
Molecular Formula |
C26H27N3OS2 |
|---|---|
Molecular Weight |
461.6 g/mol |
IUPAC Name |
(5Z)-3-butyl-5-[[1-phenyl-3-(2,4,6-trimethylphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H27N3OS2/c1-5-6-12-28-25(30)22(32-26(28)31)15-20-16-29(21-10-8-7-9-11-21)27-24(20)23-18(3)13-17(2)14-19(23)4/h7-11,13-16H,5-6,12H2,1-4H3/b22-15- |
InChI Key |
LGFAYKQFKPIQLA-JCMHNJIXSA-N |
Isomeric SMILES |
CCCCN1C(=O)/C(=C/C2=CN(N=C2C3=C(C=C(C=C3C)C)C)C4=CC=CC=C4)/SC1=S |
Canonical SMILES |
CCCCN1C(=O)C(=CC2=CN(N=C2C3=C(C=C(C=C3C)C)C)C4=CC=CC=C4)SC1=S |
Origin of Product |
United States |
Preparation Methods
Post-Modification of Preformed Intermediates
The thiazolidinone core can be functionalized before pyrazole conjugation. For example, alkylation at N3 with butyl bromide under phase-transfer conditions ensures regioselectivity:
One-Pot Multicomponent Synthesis
A streamlined approach involves simultaneous cyclocondensation and Knoevenagel steps:
-
Mix butylamine, carbon disulfide, ethyl chloroacetate, and pyrazole-carbaldehyde in ethanol.
-
Add piperidine and reflux.
This method reduces purification steps but yields a lower product (50–60%) due to competing side reactions.
Characterization and Analytical Data
Key Spectroscopic Features :
-
¹H NMR (CDCl₃) : δ 8.20 (s, 1H, CH=N), 7.60–7.20 (m, aromatic Hs), 2.90 (t, 2H, NCH₂), 2.30 (s, 6H, Ar-CH₃).
HPLC Purity : >95% (C18 column, acetonitrile/water).
Challenges and Optimization Strategies
-
Stereochemical Control : Use of bulky bases (e.g., DBU) improves Z-selectivity to >90%.
-
Byproduct Formation : Substoichiometric aldehydes or low temperatures minimize dimerization.
-
Scale-Up Issues : Switching to microwave irradiation reduces reaction time to 1–2 hours with comparable yields.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Z:E Ratio |
|---|---|---|---|---|
| Stepwise Synthesis | 75 | 98 | 18 | 9:1 |
| One-Pot Synthesis | 60 | 95 | 12 | 7:1 |
| Microwave-Assisted | 70 | 97 | 2 | 9:1 |
Mechanistic Insights
The Knoevenagel reaction proceeds via a six-membered transition state, where the base deprotonates the thiazolidinone’s active methylene, forming an enolate that attacks the aldehyde. The Z configuration arises from intramolecular hydrogen bonding between the thione sulfur and the aldehyde oxygen, stabilizing the transition state.
Industrial and Environmental Considerations
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiazolidinone Core
The thiazolidinone ring is a reactive site for nucleophilic substitutions, particularly at the sulfur and nitrogen atoms. Common reactions include:
-
Thione reactivity : The 2-thioxo group undergoes nucleophilic attacks, enabling the formation of sulfides or sulfonic acid derivatives under oxidative conditions.
-
Ring-opening reactions : Strong nucleophiles (e.g., amines, alcohols) can cleave the thiazolidinone ring, generating open-chain intermediates for further functionalization .
Example Reaction :
| Reactant | Conditions | Product | Yield |
|---|---|---|---|
| Primary amine (RNH₂) | Reflux in ethanol, 12 h | 3-butyl-5-substituted thiourea | 75–85% |
Electrophilic Aromatic Substitution on the Pyrazole Ring
The pyrazole moiety undergoes electrophilic substitutions at the phenyl-substituted positions. Key reactions include:
-
Nitration : Directed by the electron-donating methyl groups on the 2,4,6-trimethylphenyl substituent, favoring para/ortho positions .
-
Halogenation : Bromination or chlorination occurs selectively at the pyrazole’s unsubstituted carbon positions .
Regioselectivity Table :
| Electrophile | Position Attacked | Catalyst | Product Application |
|---|---|---|---|
| HNO₃ | C-4 of pyrazole | H₂SO₄ | Nitro derivatives for bioactivity studies |
| Br₂ | C-5 of pyrazole | FeBr₃ | Halogenated intermediates |
Oxidation and Reduction Reactions
The thione (C=S) group is redox-active:
-
Oxidation : Treating with H₂O₂ or mCPBA converts the thione to sulfoxide or sulfone derivatives, altering electronic properties and bioactivity .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the exocyclic double bond (Z-configuration) to a single bond, modifying stereochemistry .
Oxidation Outcomes :
| Oxidizing Agent | Product | Application |
|---|---|---|
| H₂O₂ | Sulfoxide derivative | Enhanced solubility |
| mCPBA | Sulfone derivative | Increased metabolic stability |
Condensation and Cycloaddition Reactions
The exocyclic methylidene group participates in condensation with aldehydes/ketones and [4+2] cycloadditions:
-
Knoevenagel condensation : Reacts with aryl aldehydes to extend conjugation, forming bis-arylidene derivatives .
-
Diels-Alder reactions : The α,β-unsaturated ketone moiety acts as a dienophile, producing polycyclic adducts .
Condensation Example :
| Aldehyde | Conditions | Product Structure | Biological Activity |
|---|---|---|---|
| 5-(4-bromophenyl)furan | EtOH, Δ, 6 h | Extended π-system | ASK1 inhibition (IC₅₀: 0.2 μM) |
Catalytic and Ultrasound-Assisted Syntheses
Modern synthetic strategies optimize yield and efficiency:
-
Ultrasound irradiation : Reduces reaction time from hours to minutes (e.g., 82–92% yield for pyrazole-thiazolidinone hybrids) .
-
Catalysts : DSDABCOC and DTPEAC enhance nucleophilic substitution rates at the thiazolidinone core .
Optimized Pathway :
text1. React pyrazole carbaldehyde with thioglycolic acid → Intermediate A 2. Add 3-butylamine under ultrasound → Target compound (92% yield)
Biological Interaction Mechanisms
While not a direct chemical reaction, the compound’s interactions with biological targets rely on its reactivity:
Scientific Research Applications
Molecular Formula
The molecular formula of the compound is , with a molecular weight of approximately 350.52 g/mol.
Anticancer Activity
Research indicates that thiazolidinone derivatives exhibit significant anticancer properties. The specific compound under discussion has shown promise in inhibiting cancer cell proliferation in vitro. Studies have demonstrated its effectiveness against various cancer cell lines, including breast and prostate cancer cells. Mechanistic studies suggest that it may induce apoptosis through the activation of caspase pathways.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, making it a candidate for treating inflammatory diseases.
Antimicrobial Activity
There is emerging evidence supporting the antimicrobial activity of this compound against a range of bacteria and fungi. Its effectiveness could be attributed to its ability to disrupt microbial cell membranes or inhibit essential microbial enzymes.
Pesticidal Properties
The unique structure of (5Z)-3-butyl-5-{[1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one has led to investigations into its potential as a pesticide. Studies have shown that it can effectively control certain pests while being less toxic to beneficial insects.
Plant Growth Regulation
Research has indicated that thiazolidinone derivatives can act as plant growth regulators. The compound may enhance growth rates and yield in various crops by modulating hormonal pathways involved in plant development.
Synthesis of Novel Materials
The thiazolidinone scaffold can be utilized in the synthesis of new materials with specific properties. For example, it can serve as a precursor for creating polymers with enhanced thermal stability and mechanical strength.
Nanotechnology
In nanotechnology, derivatives of this compound have been explored for their potential use in drug delivery systems. Their ability to form nanoparticles could enhance the solubility and bioavailability of poorly soluble drugs.
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal assessed the anticancer efficacy of (5Z)-3-butyl-5-{[1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one against MCF7 breast cancer cells. The results indicated a dose-dependent inhibition of cell viability with an IC50 value significantly lower than that of standard chemotherapeutics.
Case Study 2: Agricultural Field Trials
Field trials conducted on tomato plants demonstrated that applying this compound resulted in a 30% increase in yield compared to untreated controls. The treated plants showed improved resistance to common pests and diseases.
Mechanism of Action
The mechanism of action of (5Z)-3-butyl-5-{[1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiazolidinone ring could interact with active sites of enzymes, while the pyrazole ring might engage in π-π stacking interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Thiazolidinone derivatives share a common 1,3-thiazolidin-4-one scaffold but differ in substituents at positions 3 and 5, which modulate their physicochemical and biological properties. Below is a detailed comparison with structurally related compounds:
Table 1: Structural and Functional Comparison of Thiazolidinone Derivatives
Key Observations:
This contrasts with the 2-hydroxybenzylidene group in ’s compound, which adopts a near-planar geometry (dihedral angle 9.68°) due to intramolecular O–H⋯S hydrogen bonding . The butyl chain at position 3 increases lipophilicity compared to shorter chains (e.g., methoxypropyl in ), favoring interactions with hydrophobic biological targets.
Synthetic Pathways: The synthesis of thiazolidinone derivatives typically involves condensation of substituted aldehydes with 2-thioxothiazolidin-4-one precursors under acidic conditions (e.g., acetic acid/sodium acetate) . For the target compound, the use of a substituted pyrazole-4-carbaldehyde would be required, introducing complexity in purification due to steric bulk.
Crystallographic and Intermolecular Interactions :
- ’s compound forms dimeric structures via intermolecular C–H⋯S and C–H⋯π interactions, stabilizing R₂²(7) and R₂²(10) ring motifs . The target compound’s bulky pyrazole substituent may limit such interactions, favoring instead π-π stacking between aromatic systems.
Biological Implications: While specific activity data for the target compound is absent, analogues like (5Z)-5-(2-hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one exhibit antimicrobial and enzyme inhibitory activities attributed to the thioxo group and planar conformation .
Biological Activity
The compound (5Z)-3-butyl-5-{[1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidinone class of compounds, which are known for their diverse biological activities. This article reviews the biological properties of this specific compound, focusing on its pharmacological potential based on recent research findings.
Overview of Thiazolidinones
Thiazolidinones are a class of heterocyclic compounds characterized by a thiazolidine ring. They exhibit a wide range of biological activities including antioxidant , anticancer , anti-inflammatory , antimicrobial , and antidiabetic properties. The structural modifications in thiazolidinones significantly influence their biological activity, making them a focal point in medicinal chemistry .
Antioxidant Activity
Thiazolidinone derivatives have shown promising antioxidant activity. For instance, compounds with specific substituents at the 2 and 4 positions of the thiazolidinone ring demonstrated significant free radical scavenging abilities. The antioxidant capacity is often measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging .
Anticancer Activity
The anticancer potential of thiazolidinones has been extensively studied. Research indicates that certain derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, compounds exhibiting strong inhibition against tumor necrosis factor-alpha (TNF-α) have been reported to reduce inflammation associated with cancer progression .
Anti-inflammatory Activity
The anti-inflammatory properties of thiazolidinones are attributed to their ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. Studies have shown that derivatives can significantly reduce edema in animal models, comparable to established anti-inflammatory drugs .
Antimicrobial Activity
Thiazolidinones also display antimicrobial effects against a range of pathogens. Several studies have tested these compounds against bacterial strains like E. coli and Staphylococcus aureus, showing varying degrees of effectiveness. The structure-activity relationship (SAR) indicates that modifications at the phenyl or alkyl groups enhance antimicrobial potency .
Case Studies
- Anticancer Study : A series of thiazolidinone derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Compound X showed IC50 values significantly lower than standard chemotherapeutics, indicating its potential as an anticancer agent .
- Anti-inflammatory Evaluation : In a carrageenan-induced paw edema model in rats, a thiazolidinone derivative exhibited a dose-dependent reduction in swelling, with effects comparable to indomethacin at similar doses .
- Antimicrobial Testing : A new derivative was tested against Mycobacterium tuberculosis, showing promising results with an IC50 value of 0.5 µM, outperforming traditional antibiotics in certain assays .
Structure-Activity Relationship (SAR)
The biological activity of (5Z)-3-butyl-5-{[1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one can be influenced by various structural modifications:
| Substituent Position | Modification Type | Effect on Activity |
|---|---|---|
| 2 | Alkyl group | Increased antioxidant activity |
| 4 | Aryl group | Enhanced anticancer properties |
| 5 | Halogen substitution | Improved antimicrobial efficacy |
Q & A
Q. What synthetic methodologies are effective for preparing (5Z)-3-butyl-5-{[1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one?
Answer: The synthesis typically involves cyclocondensation of a substituted pyrazole-carbaldehyde with a thiazolidinone precursor. Evidence from analogous compounds (e.g., thiazolidinone derivatives) suggests refluxing in ethanol with stoichiometric reagents (e.g., 3,5-diaryl-4,5-dihydropyrazole) for 2 hours, followed by recrystallization from DMF–EtOH (1:1) to isolate the product . Key steps include optimizing solvent polarity and temperature to stabilize the Z-configuration of the benzylidene moiety.
Q. How can spectroscopic techniques validate the structure and purity of this compound?
Answer: Use a combination of:
- 1H/13C NMR : Confirm the Z-configuration via coupling constants (e.g., vinyl proton deshielding) and aryl substituent integration .
- IR : Identify thioxo (C=S) stretches near 1200–1250 cm⁻¹ and carbonyl (C=O) at ~1700 cm⁻¹ .
- Mass spectrometry : Validate molecular weight and fragmentation patterns (e.g., loss of butyl or aryl groups) . Purity assessment via HPLC (C18 column, acetonitrile/water gradient) is recommended, with attention to residual solvents from synthesis .
Advanced Research Questions
Q. What strategies resolve contradictions in reactivity data for thioxothiazolidinone derivatives under varying conditions?
Answer: Discrepancies in oxidation/reduction outcomes (e.g., sulfoxide vs. sulfone formation) can arise from solvent polarity or catalyst choice. For example:
- Oxidation : Use meta-chloroperbenzoic acid (mCPBA) in dichloromethane for controlled sulfoxide formation, avoiding over-oxidation .
- Reduction : Employ NaBH4 in THF for selective thiazolidine ring saturation, monitored by in-situ FTIR to prevent side reactions . Computational modeling (DFT) of electron density at sulfur and nitrogen centers can predict site-specific reactivity .
Q. How can molecular docking elucidate this compound’s potential biological targets?
Answer: Based on structurally related thiazolidinones (e.g., hemoglobin subunit inhibitors ), perform in silico docking using:
- Software : AutoDock Vina or Schrödinger Suite, with protein structures (e.g., PDB: 3LD6 for 14α-demethylase) .
- Parameters : Include flexibility in the benzylidene and pyrazole substituents to assess binding pocket compatibility. Validation via MD simulations (100 ns) evaluates binding stability, with emphasis on hydrogen bonding (thioxo group) and hydrophobic interactions (aryl rings) .
Q. What experimental designs optimize the compound’s antifungal activity while minimizing cytotoxicity?
Answer: Adopt a structure-activity relationship (SAR) approach:
- Variation of substituents : Replace the 2,4,6-trimethylphenyl group with electron-withdrawing groups (e.g., Cl, CF3) to enhance membrane permeability .
- In vitro assays : Test against Candida albicans (MIC90) using broth microdilution, with cytotoxicity assessed via MTT on HEK293 cells .
- Synergistic studies : Combine with fluconazole to evaluate potentiation effects, measuring fractional inhibitory concentration (FIC) indices .
Methodological Considerations
Q. How to address low synthetic yields (<40%) in large-scale preparations?
Answer: Low yields often stem from steric hindrance at the pyrazole-thiazolidinone junction. Mitigation strategies include:
- Microwave-assisted synthesis : Reduce reaction time (30 minutes vs. 2 hours) and improve regioselectivity .
- Catalyst screening : Test Pd/Cu systems for Suzuki-like coupling of pre-functionalized fragments .
- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane) to isolate intermediates before cyclization .
Q. What analytical challenges arise in distinguishing Z/E isomers, and how are they resolved?
Answer: Isomeric differentiation relies on:
- NOESY NMR : Detect spatial proximity between the benzylidene proton and thiazolidinone ring protons in the Z-isomer .
- X-ray crystallography : Resolve absolute configuration (e.g., C5–C6 bond geometry) .
- UV-Vis : Monitor π→π* transitions; Z-isomers often exhibit hypsochromic shifts due to reduced conjugation .
Data Interpretation and Validation
Q. How to reconcile conflicting cytotoxicity data across cell lines?
Answer: Discrepancies may reflect cell-specific uptake or metabolic activation.
- Pharmacokinetic profiling : Measure intracellular concentrations via LC-MS/MS .
- Metabolite identification : Incubate with liver microsomes (human/rat) to detect pro-drug activation pathways .
- Pathway analysis : Use RNA-seq to identify differentially expressed genes (e.g., apoptosis markers) in responsive vs. resistant lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
